

# Application Notes: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

CAS No.: 153476-68-7

Cat. No.: B122706

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## Introduction

**2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine** is a key chemical intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The synthesis of this compound from 3,5-lutidine (3,5-dimethylpyridine) is a multi-step process involving N-oxidation, nitration, and chlorination. These application notes provide detailed protocols for researchers, scientists, and professionals in drug development to perform this synthesis. The procedures outlined are derived from established chemical literature and patents, ensuring a robust and reproducible methodology.

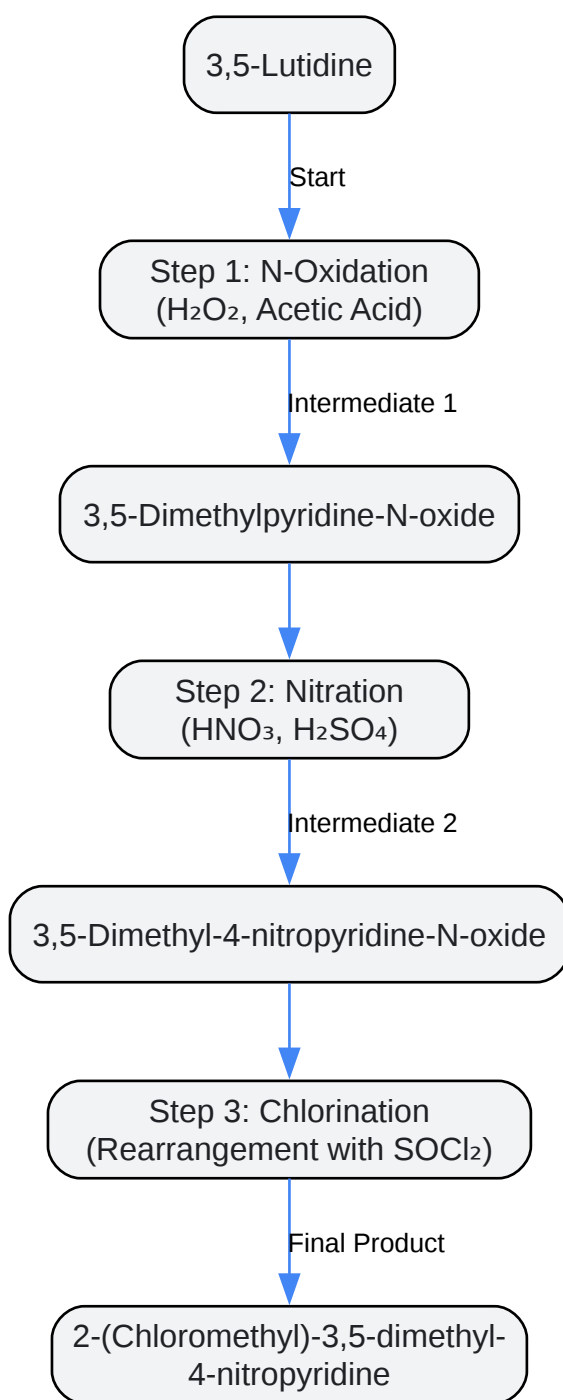
The overall synthetic pathway can be broken down into three primary stages:

- N-Oxidation: Conversion of 3,5-lutidine to 3,5-dimethylpyridine-N-oxide.
- Nitration: Introduction of a nitro group at the 4-position of the pyridine ring to yield 3,5-dimethyl-4-nitropyridine-N-oxide.

- Chloromethylation: Rearrangement and chlorination to form the final product, **2-(chloromethyl)-3,5-dimethyl-4-nitropyridine**.

## Overall Synthetic Workflow

The synthesis is a linear sequence of transformations starting from 3,5-lutidine. Each step produces an intermediate that is purified before proceeding to the next stage.



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Caption: Workflow for the synthesis of **2-(chloromethyl)-3,5-dimethyl-4-nitropyridine**.

## Experimental Protocols

### Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide (Intermediate 1)

This protocol details the N-oxidation of 3,5-lutidine using hydrogen peroxide in an acidic medium.

Materials:

- 3,5-Lutidine (3,5-dimethylpyridine)
- Glacial Acetic Acid
- Hydrogen Peroxide (30-35% solution)
- Dichloromethane or Chloroform for extraction
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-lutidine in glacial acetic acid.[1]
- Cool the mixture in an ice bath to maintain a low temperature.
- Slowly add hydrogen peroxide (35%) dropwise to the stirred solution, ensuring the internal temperature is maintained at 80°C.[1]
- After the addition is complete, continue stirring the mixture at 80°C for 5 hours.[1]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the flask to room temperature.[1]

- Remove the excess acetic acid under high vacuum distillation.[1]
- The resulting residue contains the N-oxide. For purification, extract the product into dichloromethane or chloroform, wash with a saturated sodium bicarbonate solution, and then with brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid 3,5-dimethylpyridine-N-oxide.[2]

Data Summary Table 1: N-Oxidation of 3,5-Lutidine

Parameter	Value
Reactants	
3,5-Lutidine	5.82 mL (0.051 mol)[1]
Glacial Acetic Acid	29.8 mL (0.5 mol)[1]
Hydrogen Peroxide (35%)	5 mL[1]
Reaction Conditions	
Temperature	80 °C[1]
Time	5 hours[1]
Product	
Compound	3,5-Dimethylpyridine-N-oxide
Typical Yield	95-98%[2]
Appearance	White solid[2]

## Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide (Intermediate 2)

This procedure describes the nitration of the N-oxide intermediate at the 4-position using a mixture of nitric and sulfuric acids.[3][4]

Materials:

- 3,5-Dimethylpyridine-N-oxide
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (65-70%) or Fuming Nitric Acid
- Ice
- Ammonia solution or Sodium Carbonate for neutralization

Procedure:

- In a flask suitable for exothermic reactions, carefully add 3,5-dimethylpyridine-N-oxide to cold concentrated sulfuric acid while stirring.[5][6]
- Cool the mixture to 0-10°C in an ice bath.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the pyridine-N-oxide solution, keeping the temperature below 15°C.[5]
- After the addition, slowly warm the reaction mixture to 85-90°C and maintain this temperature for several hours (typically 12 hours).[5]
- Monitor the reaction by TLC until the starting material is consumed.[5]
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.[6][7]
- Neutralize the acidic solution by slowly adding an ammonia solution or sodium carbonate until the pH is between 8 and 8.5.[5] This will cause the product to precipitate.
- Filter the resulting solid, wash it with cold water, and dry it to obtain 3,5-dimethyl-4-nitropyridine-N-oxide as a light yellow solid.[5][8]

Data Summary Table 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Parameter	Value
Reactants	
3,5-Dimethylpyridine-N-oxide	12.3 g (0.1 mol)[5]
Concentrated Sulfuric Acid	~255 g[5]
Concentrated Nitric Acid (65%)	38 g[5]
Reaction Conditions	
Temperature	85-90 °C[5]
Time	12 hours[5]
Product	
Compound	3,5-Dimethyl-4-nitropyridine-N-oxide
Typical Yield	58-89%[5][8]
Appearance	Light yellow solid[5][8]

## Protocol 3: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine (Final Product)

This final step involves a rearrangement and chlorination of the nitro-N-oxide intermediate. While direct chloromethylation protocols are less commonly detailed in open literature, the transformation is a known industrial process. The general principle involves reaction with a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>) or phosphorus oxychloride (POCl<sub>3</sub>) which facilitates a rearrangement to introduce the chloromethyl group at the 2-position.

Materials:

- 3,5-Dimethyl-4-nitropyridine-N-oxide
- Thionyl Chloride (SOCl<sub>2</sub>) or similar chlorinating agent
- Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure: This protocol is a generalized representation based on analogous chemical transformations, as specific public-domain procedures for this exact step are sparse.

- Suspend 3,5-dimethyl-4-nitropyridine-N-oxide in an anhydrous solvent like dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is often exothermic.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice water.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by crystallization or column chromatography to yield **2-(chloromethyl)-3,5-dimethyl-4-nitropyridine**.

Data Summary Table 3: Chloromethylation

Parameter	Value
Reactants	
3,5-Dimethyl-4-nitropyridine-N-oxide	1 equivalent
Thionyl Chloride (SOCl <sub>2</sub> )	1.5-2.0 equivalents
Reaction Conditions	
Temperature	Reflux
Time	2-6 hours (typical)
Product	
Compound	2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub> [9]
Molecular Weight	200.62 g/mol [9]

## Safety and Handling

### General Precautions:

- All experimental procedures should be conducted in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

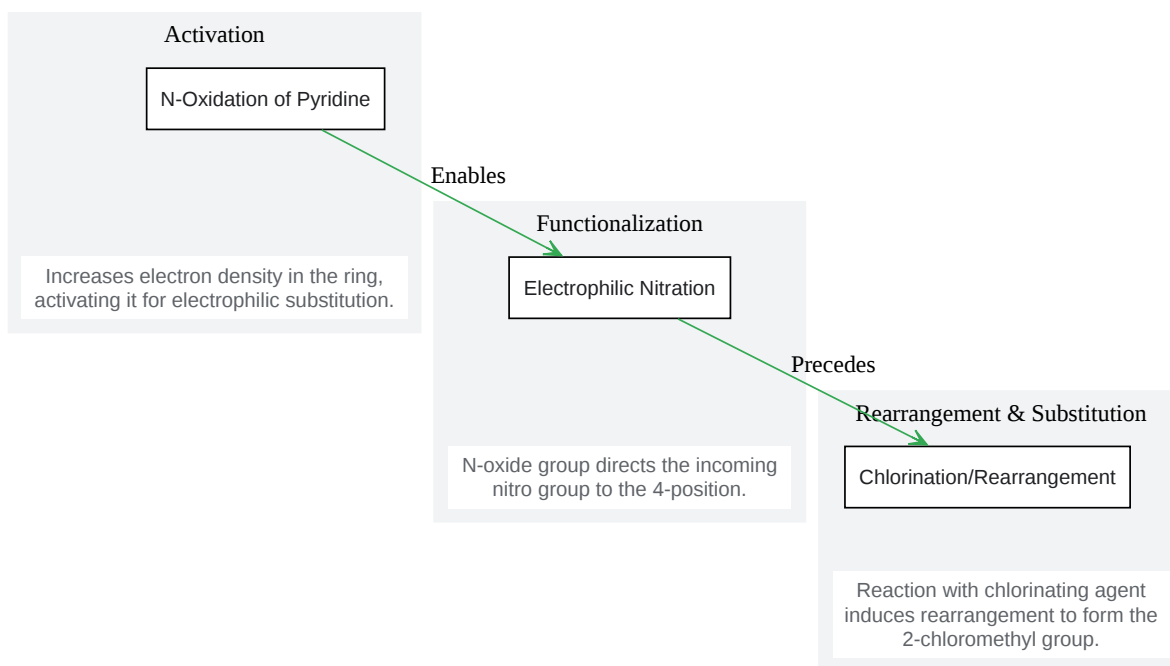
### Reagent-Specific Hazards:

- 3,5-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
- Hydrogen Peroxide (30%+): Strong oxidizer. Causes severe skin burns and eye damage. Can be explosive if not handled correctly.
- Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

- Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe burns upon contact. Reactions can be highly exothermic.
- Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

## Logical Relationships in Synthesis

The synthesis pathway relies on the electronic properties of the pyridine ring, which are modulated at each step to achieve the desired transformation.



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Caption: Logical flow of the synthetic transformations.

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